TW-37

Catalog No.
S548192
CAS No.
877877-35-5
M.F
C33H35NO6S
M. Wt
573.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TW-37

CAS Number

877877-35-5

Product Name

TW-37

IUPAC Name

N-[4-(2-tert-butylphenyl)sulfonylphenyl]-2,3,4-trihydroxy-5-[(2-propan-2-ylphenyl)methyl]benzamide

Molecular Formula

C33H35NO6S

Molecular Weight

573.7 g/mol

InChI

InChI=1S/C33H35NO6S/c1-20(2)25-11-7-6-10-21(25)18-22-19-26(30(36)31(37)29(22)35)32(38)34-23-14-16-24(17-15-23)41(39,40)28-13-9-8-12-27(28)33(3,4)5/h6-17,19-20,35-37H,18H2,1-5H3,(H,34,38)

InChI Key

PQAPVTKIEGUPRN-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1CC2=CC(=C(C(=C2O)O)O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4C(C)(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

TW37; TW 37; TW-37.

Canonical SMILES

CC(C)C1=CC=CC=C1CC2=CC(=C(C(=C2O)O)O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4C(C)(C)C

Description

The exact mass of the compound N-[4-(2-tert-Butylphenylsulfonyl)phenyl]-2,3,4-trihydroxy-5-(2-isopropylbenzyl)benzamide is 573.21851 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. It belongs to the ontological category of benzamides in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Lymphoma Treatment

Scientific Field: Oncology - Lymphoma Treatment

Application Summary: TW-37 has been studied for its potential in treating lymphomas, particularly B-cell lymphomas, where overexpression of Bcl-2 proteins is common. It acts by inhibiting these proteins, thereby inducing apoptosis in cancer cells .

Methods of Application: In preclinical studies, TW-37 was administered intravenously to mice xenograft models with lymphoma cell lines. The compound was tested both as a standalone treatment and in combination with the CHOP chemotherapy regimen .

Results: TW-37 demonstrated significant antiproliferative effects on chemoresistant lymphoma cell lines and primary cells from lymphoma patients. When combined with CHOP, it resulted in enhanced tumor inhibition compared to either treatment alone. The maximum tolerated dose in mice was established at 40 mg/kg for three injections when used alone .

Application in Neuroblastoma Research

Scientific Field: Pediatric Oncology - Neuroblastoma Research

Application Summary: TW-37 has shown cytotoxicity against neuroblastoma cell lines, particularly those with N-Myc amplification, a marker associated with high-risk neuroblastoma .

Methods of Application: Cell viability, apoptosis, and proliferation were assessed in neuroblastoma cell lines treated with TW-37. Additionally, in vivo studies involved treating neuroblastoma xenografts in mice with TW-37 .

Results: Treatment with TW-37 led to increased apoptosis and reduced proliferation rates in neuroblastoma cell lines. In vivo, TW-37 decreased tumor growth and improved survival rates in a mouse model. The IC50 values for sensitive cell lines ranged from 0.22 to 0.28 μM .

Application in Colorectal Cancer Studies

Scientific Field: Oncology - Colorectal Cancer Studies

Application Summary: TW-37 has been analyzed for its effectiveness against colorectal cancer (CRC) cells, where it inhibits cell survival and proliferation at nanomolar concentrations .

Methods of Application: CRC cells were treated with TW-37, and the effects on cell survival, proliferation, and apoptosis were measured. The study also explored the role of autophagy in TW-37-induced apoptosis .

Results: TW-37 induced apoptosis and inhibited cell proliferation in CRC cells. It was observed that inhibiting autophagy could potentiate the apoptotic effects of TW-37. In vivo, TW-37 inhibited tumor growth in CRC mouse models .

Application in Apoptosis Mechanism Elucidation

Scientific Field: Cell Biology - Apoptosis Mechanism Elucidation

Application Summary: TW-37 is utilized to understand the mechanisms of apoptosis due to its ability to bind to and inhibit anti-apoptotic proteins of the Bcl-2 family .

Methods of Application: The compound is used in binding assays to determine its affinity for various Bcl-2 family proteins and to study its effects on apoptosis in different cell lines .

Results: TW-37 binds to Bcl-2, Bcl-XL, and Mcl-1 proteins, disrupting their interaction with pro-apoptotic proteins and inducing apoptosis. It has been shown to cause apoptotic death in various cancer cell lines .

Application in Cell Proliferation Studies

Scientific Field: Molecular Biology - Cell Proliferation Studies

Application Summary: Research has focused on TW-37’s ability to inhibit cell proliferation by inducing S-phase cell cycle arrest and regulating cell cycle-related genes .

Methods of Application: Studies involve treating cancer cell lines with TW-37 and analyzing changes in cell cycle progression and expression of cell cycle-related genes .

Results: TW-37 has been found to induce S-phase arrest and regulate genes such as p27, p57, E2F-1, and cyclins, leading to inhibition of cell proliferation in various cancer types .

Application in Chemotherapy Sensitization

Scientific Field: Oncology - Chemotherapy Sensitization

Application Summary: TW-37 has been explored for its role in enhancing the efficacy of chemotherapy. It is known to sensitize cancer cells to chemotherapeutic agents by inhibiting Bcl-2 and Mcl-1, proteins that contribute to chemotherapy resistance .

Methods of Application: In vitro studies have involved treating cancer cell lines with TW-37 alongside standard chemotherapy drugs. In vivo, TW-37 has been administered to mouse xenograft models in combination with chemotherapy regimens like CHOP (cyclophosphamide, doxorubicin, vincristine, prednisone) .

Results: The administration of TW-37 in combination with chemotherapy has shown a significant increase in cancer cell apoptosis and a decrease in tumor viability. In severe combined immunodeficient (SCID) mice, the maximum tolerated dose of TW-37 was found to be 20 mg/kg when combined with CHOP, leading to more complete tumor inhibition compared to either treatment alone .

TW-37’s potential as an adjuvant therapy in various cancer treatments highlights its versatility and the breadth of its applications in scientific research. Each application demonstrates the compound’s ability to interact with cellular mechanisms, offering valuable insights into the development of new therapeutic strategies.

Application in Pancreatic Cancer Research

Scientific Field: Oncology - Pancreatic Cancer Research

Application Summary: TW-37 has been investigated for its therapeutic potential in pancreatic cancer, where it may inhibit cancer cell growth and enhance the effects of other treatments .

Methods of Application: Pancreatic cancer cell lines were treated with TW-37 to assess its impact on cell viability, apoptosis, and synergy with chemotherapeutic agents. Doses ranged from nanomolar to micromolar concentrations .

Results: The studies showed that TW-37 could induce apoptosis in pancreatic cancer cells and had a synergistic effect when combined with certain chemotherapy drugs, leading to a more significant reduction in cell viability .

Application in Anti-Angiogenesis Therapy

Scientific Field: Cancer Research - Anti-Angiogenesis Therapy

Application Summary: TW-37’s role in anti-angiogenesis has been explored, as it may inhibit the formation of new blood vessels that tumors need to grow .

Methods of Application: Endothelial cell cultures were treated with TW-37 to test its effects on angiogenesis. The compound’s impact on endothelial cell proliferation, migration, and tube formation was analyzed .

Results: TW-37 was found to inhibit endothelial cell proliferation and tube formation, suggesting its potential as an anti-angiogenic agent in cancer therapy .

Application in Autophagy Regulation Studies

Scientific Field: Molecular Biology - Autophagy Regulation Studies

Application Summary: Research has indicated that TW-37 may regulate autophagy, a cellular degradation process, which is important in cancer cell survival .

Methods of Application: Colorectal cancer cells were treated with TW-37, and the induction of autophagy was measured. The study also examined the effects of autophagy inhibition on TW-37’s apoptotic actions .

Results: TW-37 induced autophagy in colorectal cancer cells. Inhibiting autophagy enhanced the apoptotic effects of tw-37, suggesting a complex role in cell death regulation .

Application in Leukemia Treatment

Scientific Field: Hematology - Leukemia Treatment

Application Summary: TW-37 has been studied for its potential use in treating leukemia, particularly in cases where there is resistance to traditional therapies .

Methods of Application: Leukemia cell lines resistant to standard treatments were exposed to TW-37 to evaluate its efficacy in inducing apoptosis and overcoming drug resistance .

Results: The compound was effective in inducing apoptosis in resistant leukemia cell lines, indicating its potential as a novel therapeutic agent for leukemia treatment .

Application in Molecular Targeted Therapy

Scientific Field: Pharmacology - Molecular Targeted Therapy

Application Summary: TW-37 is considered a molecular targeted therapy due to its specific inhibition of Bcl-2 family proteins, which are often dysregulated in cancer .

Methods of Application: Various cancer cell lines with overexpression of Bcl-2 proteins were treated with TW-37 to determine its specificity and efficacy as a targeted therapeutic .

Results: TW-37 selectively inhibited the growth of cancer cells with high levels of Bcl-2 proteins, supporting its role as a targeted therapy .

Application in Cancer Metabolism Studies

Scientific Field: Cancer Research - Cancer Metabolism Studies

Application Summary: TW-37’s impact on cancer metabolism has been explored, as it may affect the metabolic pathways that cancer cells rely on for energy and growth .

Methods of Application: Cancer cell lines were treated with TW-37, and metabolic assays were conducted to assess changes in metabolic activity and energy production .

Results: Treatment with TW-37 led to alterations in metabolic pathways, reducing the energy production in cancer cells and potentially contributing to their death .

TW-37 is a potent small-molecule inhibitor specifically targeting the B-cell lymphoma 2 protein (Bcl-2) and its family members, including Bcl-xL and Mcl-1. It is classified as a nonpeptide inhibitor with the chemical formula C33H35NO6SC_{33}H_{35}NO_{6}S and a molecular weight of approximately 573.7 Da. TW-37 has been shown to interfere with the pro-survival functions of Bcl-2 by binding to its homology domain 3 (BH3) groove, thereby preventing the heterodimerization of pro-apoptotic proteins with Bcl-2, which is crucial for inducing apoptosis in cancer cells .

TW-37 exhibits specific binding interactions that inhibit various biochemical pathways associated with cell survival and apoptosis. The primary reaction involves its binding to the BH3 domain of Bcl-2, which disrupts the interactions between Bcl-2 and pro-apoptotic proteins such as Bid, Bim, and Bad. This disruption leads to increased apoptosis in cancer cells, particularly in those resistant to conventional therapies. The inhibition constants (Ki) for TW-37 against Bcl-2, Bcl-xL, and Mcl-1 are reported as 0.29 µM, 1.11 µM, and 0.26 µM, respectively .

TW-37 has demonstrated significant biological activity in various studies, particularly in cancer research. It induces S-phase cell cycle arrest and apoptosis in several cancer cell lines, including pancreatic, breast, prostate, and lymphoma cells. The compound's mechanism involves the regulation of critical cell cycle-related genes such as p27, p57, E2F-1, cdc25A, CDK4, cyclin A, cyclin D1, and cyclin E . Additionally, TW-37 has been shown to inhibit angiogenesis in endothelial cells and modulate Notch signaling pathways .

The synthesis of TW-37 involves several organic chemistry techniques typically utilized for constructing complex small molecules. The detailed synthetic route includes the following steps:

  • Starting Materials: The synthesis begins with commercially available precursors such as tert-butylphenylsulfonyl derivatives.
  • Coupling Reactions: Various coupling reactions are employed to assemble the benzamide structure.
  • Hydroxylation: Hydroxyl groups are introduced at specific positions on the aromatic rings through electrophilic aromatic substitution or reduction reactions.
  • Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve high purity levels suitable for biological testing.

The exact synthetic pathway may vary based on laboratory protocols and available reagents .

TW-37 is primarily investigated for its potential applications in oncology as an anti-cancer agent. Its ability to induce apoptosis in resistant cancer cell lines makes it a candidate for combination therapies with other chemotherapeutic agents. Additionally, its role in inhibiting angiogenesis suggests potential applications in treating tumors that rely on neovascularization for growth . Research is ongoing to explore its efficacy in clinical settings.

Studies have shown that TW-37 interacts with multiple cellular pathways beyond just inhibiting Bcl-2 family proteins. It has been reported to affect autophagy by interacting with Beclin 1 (BECN1) and activating factors involved in autophagic processes under normal conditions . Furthermore, TW-37 may modulate inflammation by impairing NLRP1-inflammasome activation and subsequent interleukin release . These interactions highlight its multifaceted role in cellular regulation.

Compound NameMechanism of ActionKey Features
ABT-737Bcl-2 inhibitorHighly selective for Bcl-2 family members; used in preclinical studies for lymphomas
VenetoclaxBcl-2 inhibitorApproved for chronic lymphocytic leukemia; targets Bcl-2 specifically
SabutoclaxDual Bcl-xL/Bcl-2 inhibitorDesigned for overcoming resistance mechanisms in various cancers

TW-37's distinct ability to inhibit multiple members of the Bcl-2 family simultaneously while also affecting additional pathways such as Notch signaling distinguishes it from these compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

7.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

573.21850901 g/mol

Monoisotopic Mass

573.21850901 g/mol

Heavy Atom Count

41

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FQ8NY4LUO5

Wikipedia

N-[4-(2-tert-butylphenyl)sulfonylphenyl]-2,3,4-trihydroxy-5-[(2-propan-2-ylphenyl)methyl]benzamide

Dates

Modify: 2023-08-15
1: Skommer J, Brittain T. Extended survival of SH-SY5Y cells following overexpression of Lys67Glu neuroglobin is associated with stabilization of ΔψM. Cytometry A. 2012 Jul;81(7):602-10. doi: 10.1002/cyto.a.22046. Epub 2012 Mar 29. PubMed PMID: 22467552.
2: Lieber J, Ellerkamp V, Wenz J, Kirchner B, Warmann SW, Fuchs J, Armeanu-Ebinger S. Apoptosis sensitizers enhance cytotoxicity in hepatoblastoma cells. Pediatr Surg Int. 2012 Feb;28(2):149-59. doi: 10.1007/s00383-011-2988-z. PubMed PMID: 21971946.
3: Zeitlin BD, Spalding AC, Campos MS, Ashimori N, Dong Z, Wang S, Lawrence TS, Nör JE. Metronomic small molecule inhibitor of Bcl-2 (TW-37) is antiangiogenic and potentiates the antitumor effect of ionizing radiation. Int J Radiat Oncol Biol Phys. 2010 Nov 1;78(3):879-87. doi: 10.1016/j.ijrobp.2010.04.024. Epub 2010 Aug 1. PubMed PMID: 20675079; PubMed Central PMCID: PMC2946486.
4: Tchernev G, Nenoff P. [Dissecting the pathways of tumour escape: " question of life and death?"]. An Bras Dermatol. 2010 Mar-Apr;85(2):248-59. Review. Portuguese. PubMed PMID: 20520947.
5: Buron N, Porceddu M, Brabant M, Desgué D, Racoeur C, Lassalle M, Péchoux C, Rustin P, Jacotot E, Borgne-Sanchez A. Use of human cancer cell lines mitochondria to explore the mechanisms of BH3 peptides and ABT-737-induced mitochondrial membrane permeabilization. PLoS One. 2010 Mar 31;5(3):e9924. doi: 10.1371/journal.pone.0009924. PubMed PMID: 20360986; PubMed Central PMCID: PMC2847598.
6: Ni Chonghaile T, Letai A. Mimicking the BH3 domain to kill cancer cells. Oncogene. 2008 Dec;27 Suppl 1:S149-57. doi: 10.1038/onc.2009.52. Review. PubMed PMID: 19641500.
7: Ashimori N, Zeitlin BD, Zhang Z, Warner K, Turkienicz IM, Spalding AC, Teknos TN, Wang S, Nör JE. TW-37, a small-molecule inhibitor of Bcl-2, mediates S-phase cell cycle arrest and suppresses head and neck tumor angiogenesis. Mol Cancer Ther. 2009 Apr;8(4):893-903. doi: 10.1158/1535-7163.MCT-08-1078. PubMed PMID: 19372562; PubMed Central PMCID: PMC2709836.
8: Wang Z, Azmi AS, Ahmad A, Banerjee S, Wang S, Sarkar FH, Mohammad RM. TW-37, a small-molecule inhibitor of Bcl-2, inhibits cell growth and induces apoptosis in pancreatic cancer: involvement of Notch-1 signaling pathway. Cancer Res. 2009 Apr 1;69(7):2757-65. doi: 10.1158/0008-5472.CAN-08-3060. Epub 2009 Mar 24. PubMed PMID: 19318573.
9: Al-Katib AM, Sun Y, Goustin AS, Azmi AS, Chen B, Aboukameel A, Mohammad RM. SMI of Bcl-2 TW-37 is active across a spectrum of B-cell tumors irrespective of their proliferative and differentiation status. J Hematol Oncol. 2009 Feb 16;2:8. doi: 10.1186/1756-8722-2-8. PubMed PMID: 19220884; PubMed Central PMCID: PMC2651908.
10: Azmi AS, Wang Z, Burikhanov R, Rangnekar VM, Wang G, Chen J, Wang S, Sarkar FH, Mohammad RM. Critical role of prostate apoptosis response-4 in determining the sensitivity of pancreatic cancer cells to small-molecule inhibitor-induced apoptosis. Mol Cancer Ther. 2008 Sep;7(9):2884-93. doi: 10.1158/1535-7163.MCT-08-0438. PubMed PMID: 18790769.
11: Azmi AS, Mohammad RM. Non-peptidic small molecule inhibitors against Bcl-2 for cancer therapy. J Cell Physiol. 2009 Jan;218(1):13-21. doi: 10.1002/jcp.21567. Review. PubMed PMID: 18767026; PubMed Central PMCID: PMC2577714.
12: Wang Z, Song W, Aboukameel A, Mohammad M, Wang G, Banerjee S, Kong D, Wang S, Sarkar FH, Mohammad RM. TW-37, a small-molecule inhibitor of Bcl-2, inhibits cell growth and invasion in pancreatic cancer. Int J Cancer. 2008 Aug 15;123(4):958-66. doi: 10.1002/ijc.23610. PubMed PMID: 18528859.
13: Mohammad RM, Goustin AS, Aboukameel A, Chen B, Banerjee S, Wang G, Nikolovska-Coleska Z, Wang S, Al-Katib A. Preclinical studies of TW-37, a new nonpeptidic small-molecule inhibitor of Bcl-2, in diffuse large cell lymphoma xenograft model reveal drug action on both Bcl-2 and Mcl-1. Clin Cancer Res. 2007 Apr 1;13(7):2226-35. PubMed PMID: 17404107.
14: Verhaegen M, Bauer JA, Martín de la Vega C, Wang G, Wolter KG, Brenner JC, Nikolovska-Coleska Z, Bengtson A, Nair R, Elder JT, Van Brocklin M, Carey TE, Bradford CR, Wang S, Soengas MS. A novel BH3 mimetic reveals a mitogen-activated protein kinase-dependent mechanism of melanoma cell death controlled by p53 and reactive oxygen species. Cancer Res. 2006 Dec 1;66(23):11348-59. PubMed PMID: 17145881.
15: Wang G, Nikolovska-Coleska Z, Yang CY, Wang R, Tang G, Guo J, Shangary S, Qiu S, Gao W, Yang D, Meagher J, Stuckey J, Krajewski K, Jiang S, Roller PP, Abaan HO, Tomita Y, Wang S. Structure-based design of potent small-molecule inhibitors of anti-apoptotic Bcl-2 proteins. J Med Chem. 2006 Oct 19;49(21):6139-42. PubMed PMID: 17034116.
16: Zeitlin BD, Joo E, Dong Z, Warner K, Wang G, Nikolovska-Coleska Z, Wang S, Nör JE. Antiangiogenic effect of TW37, a small-molecule inhibitor of Bcl-2. Cancer Res. 2006 Sep 1;66(17):8698-706. PubMed PMID: 16951185.

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